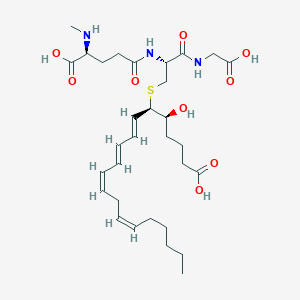

N-methyl Leukotriene C4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H49N3O9S |

|---|---|

Molecular Weight |

639.8 g/mol |

IUPAC Name |

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-3-(carboxymethylamino)-2-[[(4S)-4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |

InChI |

InChI=1S/C31H49N3O9S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-26(25(35)16-15-18-28(37)38)44-22-24(30(41)33-21-29(39)40)34-27(36)20-19-23(32-2)31(42)43/h7-8,10-14,17,23-26,32,35H,3-6,9,15-16,18-22H2,1-2H3,(H,33,41)(H,34,36)(H,37,38)(H,39,40)(H,42,43)/b8-7-,11-10-,13-12+,17-14+/t23-,24-,25-,26+/m0/s1 |

InChI Key |

FPLBRCJNODNRQZ-UYCXAPQFSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)NC |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)NC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-methyl Leukotriene C4

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-methyl Leukotriene C4 (N-methyl LTC4) is a synthetic, metabolically stable analog of Leukotriene C4 (LTC4), a potent inflammatory lipid mediator. This guide provides a comprehensive overview of the mechanism of action of N-methyl LTC4, focusing on its selective agonism at the cysteinyl leukotriene receptor 2 (CysLT2R). By activating this G-protein coupled receptor, N-methyl LTC4 triggers a cascade of intracellular signaling events, leading to diverse physiological responses, including increased vascular permeability and the sensation of itch. This document details the downstream signaling pathways, presents quantitative data on its activity, and provides detailed protocols for key experimental assays used to elucidate its function. The information herein is intended to support further research and drug development efforts targeting the cysteinyl leukotriene signaling axis.

Introduction to this compound

Leukotriene C4 is an endogenously produced cysteinyl leukotriene (cys-LT) that plays a crucial role in inflammatory and allergic reactions. However, its rapid conversion to Leukotriene D4 (LTD4) complicates the study of its specific biological functions. N-methyl LTC4, being resistant to this metabolic conversion, serves as a valuable pharmacological tool to selectively investigate the signaling pathways and physiological effects mediated by its primary target, the CysLT2 receptor.[1]

Receptor Selectivity and Affinity

N-methyl LTC4 exhibits high selectivity and potency as an agonist for the human CysLT2 receptor, with significantly lower activity at the CysLT1 receptor. This selectivity is crucial for dissecting the distinct roles of these two cys-LT receptor subtypes.

Table 1: Receptor Binding and Functional Activity of this compound

| Parameter | Human CysLT1 Receptor | Human CysLT2 Receptor | Reference(s) |

| EC50 (Calcium Mobilization) | > 2,000 nM | 122 nM | [2] |

Mechanism of Action: CysLT2 Receptor Signaling

N-methyl LTC4 exerts its effects by binding to and activating the CysLT2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[3] This activation initiates a cascade of intracellular signaling events.

Gq-Protein Coupling and Calcium Mobilization

The CysLT2 receptor primarily couples to the Gq alpha subunit of heterotrimeric G-proteins.[3][4] Upon activation by N-methyl LTC4, the Gq subunit activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key second messenger in numerous cellular processes.[5]

β-Arrestin Recruitment

In addition to G-protein-dependent signaling, activation of the CysLT2 receptor by N-methyl LTC4 has been shown to induce the recruitment of β-arrestin-2.[6] β-arrestins are important scaffolding proteins that can mediate G-protein-independent signaling pathways and are also involved in receptor desensitization and internalization.

Downstream Signaling Cascades

The initial signals of calcium mobilization and β-arrestin recruitment lead to the activation of several downstream signaling pathways, culminating in changes in gene expression and cellular function.

-

Protein Kinase C (PKC) Activation: Diacylglycerol (DAG), produced alongside IP3, activates various isoforms of Protein Kinase C (PKC). Specific isoforms, including PKCδ, PKCε, and PKCζ, have been implicated in CysLT2R-mediated signaling.[7]

-

Transcription Factor Activation: CysLT2R signaling can induce the activation of the transcription factors NF-κB and AP-1.[7] This is a critical step in the expression of pro-inflammatory genes, such as chemokines like Interleukin-8 (IL-8).

Physiological Effects

The activation of CysLT2 receptors by N-methyl LTC4 leads to distinct physiological responses, highlighting the role of this receptor in various pathophysiological processes.

Increased Vascular Permeability

N-methyl LTC4 is a potent inducer of vascular leakage.[2] This effect is mediated by the contraction of endothelial cells, leading to the formation of gaps between them and allowing for the extravasation of plasma and proteins into the surrounding tissue.[10][11] This process is a hallmark of inflammation and contributes to edema.

Induction of Itch

Intradermal injection of N-methyl LTC4 has been shown to induce robust scratching behavior in animal models, indicating its role as a pruritogen (an itch-inducing substance).[3][8] This effect is mediated by the activation of CysLT2 receptors expressed on sensory neurons.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Culture and Transfection for Receptor Expression

Objective: To express human CysLT1 and CysLT2 receptors in a heterologous system for in vitro assays.

Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous expression of leukotriene receptors and high transfection efficiency.[12][13][14]

Protocol:

-

Cell Culture: Culture HEK293 or CHO cells in Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium, respectively, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Plasmid Preparation: Obtain or construct expression plasmids containing the full-length cDNA for human CysLT1 or CysLT2 receptors.

-

Transfection:

-

Seed cells in 6-well plates or other appropriate culture vessels to achieve 80-90% confluency on the day of transfection.

-

For each well, dilute plasmid DNA and a suitable transfection reagent (e.g., Lipofectamine™ or a CHO-specific reagent) in serum-free medium according to the manufacturer's instructions.[15][16]

-

Incubate the DNA-transfection reagent complexes at room temperature for 20-30 minutes.

-

Add the complexes to the cells and incubate for 24-48 hours before proceeding with the assays.

-

-

Stable Cell Line Generation (Optional): For long-term studies, stable cell lines can be generated by co-transfecting the receptor plasmid with a plasmid conferring antibiotic resistance (e.g., neomycin or puromycin) and selecting for resistant clones.

Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration following stimulation of CysLT2 receptors with N-methyl LTC4.

Method: Aequorin-based luminescence assay or fluorescent calcium indicator-based assays (e.g., Fluo-4 AM).[17][18][19]

Protocol (Aequorin Assay):

-

Cell Preparation: Use cells stably or transiently expressing the CysLT2 receptor and apoaequorin.

-

Coelenterazine (B1669285) Loading: Incubate the cells with coelenterazine (a luminophore) in an appropriate assay buffer for 1-4 hours in the dark to reconstitute the active aequorin photoprotein.

-

Assay Performance:

-

Plate the coelenterazine-loaded cells in a white, clear-bottom 96-well or 384-well plate.

-

Prepare serial dilutions of N-methyl LTC4 in the assay buffer.

-

Use a luminometer with an injection system to add the N-methyl LTC4 solutions to the cell plate.

-

Immediately measure the luminescence signal (flash kinetics) for 20-30 seconds.

-

-

Data Analysis: The light emission is proportional to the intracellular calcium concentration. Plot the peak luminescence intensity or the area under the curve against the logarithm of the N-methyl LTC4 concentration to generate a dose-response curve and calculate the EC50 value.

β-Arrestin Recruitment Assay

Objective: To quantify the recruitment of β-arrestin to the activated CysLT2 receptor.

Method: Enzyme Fragment Complementation (EFC) assay (e.g., PathHunter® β-Arrestin Assay).[6][20][21]

Protocol (PathHunter® Assay):

-

Cell Line: Use a cell line engineered to co-express the CysLT2 receptor fused to a small enzyme fragment (ProLink™, PK) and β-arrestin-2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).

-

Cell Plating: Plate the cells in a white, solid-bottom 96-well or 384-well assay plate and incubate overnight.

-

Compound Addition: Prepare serial dilutions of N-methyl LTC4 and add them to the cells. Incubate for 90 minutes at 37°C.

-

Detection: Add the detection reagents containing the enzyme substrate. Incubate for 60 minutes at room temperature.

-

Signal Measurement: Read the chemiluminescent signal using a plate luminometer.

-

Data Analysis: The signal intensity is proportional to the extent of β-arrestin recruitment. Generate a dose-response curve and calculate the EC50 value.

In Vivo Vascular Permeability Assay (Miles Assay)

Objective: To quantify N-methyl LTC4-induced vascular leakage in an animal model.[5][6][7][22]

Protocol:

-

Animal Model: Use adult mice (e.g., C57BL/6).

-

Anesthesia: Anesthetize the mice using an appropriate anesthetic agent.

-

Dye Injection: Inject Evans blue dye (e.g., 1% in saline) intravenously via the tail vein. The dye binds to serum albumin.

-

Intradermal Injections: After a circulation period of approximately 30 minutes, inject serial dilutions of N-methyl LTC4 and a vehicle control intradermally into the dorsal skin of the mouse.

-

Permeability Assessment: After 20-30 minutes, euthanize the mouse and dissect the skin at the injection sites.

-

Dye Extraction: Incubate the skin punches in formamide (B127407) at 55-60°C overnight to extract the Evans blue dye.

-

Quantification: Measure the absorbance of the extracted dye using a spectrophotometer (at ~620 nm). The amount of dye extravasated is proportional to the increase in vascular permeability.

In Vivo Itch Behavior Assay (Mouse Cheek Injection Model)

Objective: To assess the pruritic effects of N-methyl LTC4 in mice.[3][8][23][24]

Protocol:

-

Animal Model: Use adult mice.

-

Habituation: Place the mice in individual observation chambers to allow for acclimatization.

-

Intradermal Injection: Gently restrain the mouse and inject a defined dose of N-methyl LTC4 or vehicle control intradermally into the cheek.

-

Behavioral Observation: Immediately after injection, record the number of scratching bouts directed at the injection site with the hind paw over a 30-minute period. Video recording can be used for later analysis.

-

Data Analysis: Compare the number of scratches induced by N-methyl LTC4 to the vehicle control to determine the pruritic response. A dose-response relationship can be established by testing different concentrations.

Visualizations of Pathways and Workflows

Signaling Pathway of N-methyl LTC4 via the CysLT2 Receptor

Caption: N-methyl LTC4 signaling through the CysLT2 receptor.

Experimental Workflow for Calcium Mobilization Assay

Caption: Workflow for the calcium mobilization assay.

Experimental Workflow for In Vivo Itch Behavior Assay

Caption: Workflow for the in vivo itch behavior assay.

Conclusion

This compound is an indispensable tool for elucidating the specific roles of the CysLT2 receptor in health and disease. Its selective agonism and metabolic stability allow for precise investigation of downstream signaling pathways, including Gq-mediated calcium mobilization and β-arrestin recruitment, which lead to significant physiological effects such as increased vascular permeability and itch. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further explore the intricacies of the cysteinyl leukotriene system and to identify and validate novel therapeutic targets for inflammatory and allergic disorders.

References

- 1. cosmobio.co.jp [cosmobio.co.jp]

- 2. This compound | TargetMol [targetmol.com]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. bio-protocol.org [bio-protocol.org]

- 8. pnas.org [pnas.org]

- 9. apjai-journal.org [apjai-journal.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. The mechanism of vascular leakage induced by leukotriene E4. Endothelial contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization [frontiersin.org]

- 14. A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bioscience.co.uk [bioscience.co.uk]

- 16. Cell-Specific Transfection Protocols | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. Aequorin luminescence-based functional calcium assay for heterotrimeric G-proteins in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Aequorin-based calcium assay | Determination of Intracellular Calcium [wellplate.com]

- 19. genscript.com [genscript.com]

- 20. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. cosmobio.co.jp [cosmobio.co.jp]

- 22. bio-protocol.org [bio-protocol.org]

- 23. Cheek Injection Model for Simultaneous Measurement of Pain and Itch-related Behaviors [jove.com]

- 24. Cheek Injection Model for Simultaneous Measurement of Pain and Itch-related Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of N-methyl Leukotriene C4

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl Leukotriene C4 (N-methyl-LTC4) is a synthetic and metabolically stable analog of Leukotriene C4 (LTC4), a potent inflammatory mediator. This document provides a comprehensive overview of the biological activity of N-methyl-LTC4, focusing on its role as a selective agonist for the cysteinyl leukotriene receptor 2 (CysLT2R). Detailed information on its receptor binding, signaling pathways, and physiological effects, including smooth muscle contraction and vascular permeability, is presented. This guide also includes structured quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

Leukotriene C4 (LTC4) is a member of the cysteinyl leukotriene family, a group of potent lipid mediators involved in inflammatory and allergic responses.[1] However, the rapid in vivo metabolism of LTC4 to LTD4 and LTE4 complicates the study of its specific biological functions.[2] N-methyl-LTC4 is a synthetic analog of LTC4 designed to resist this metabolic degradation, making it a valuable tool for investigating the physiological roles of LTC4-mediated signaling.[2] Its primary mechanism of action is through the selective activation of the CysLT2 receptor, a G-protein coupled receptor (GPCR).[2] This guide delves into the core biological activities of N-methyl-LTC4, providing quantitative data and detailed methodologies for its study.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C31H49N3O9S | [2] |

| Molecular Weight | 639.8 g/mol | [2] |

| CAS Number | 131391-65-6 | [2] |

| Appearance | A solution in ethanol | [2] |

| λmax | 282 nm | [2] |

Biological Activity and Quantitative Data

N-methyl-LTC4 is a potent and selective agonist for the CysLT2 receptor. Its resistance to metabolism allows for a more direct assessment of CysLT2R-mediated effects compared to its parent compound, LTC4.[2]

Receptor Binding and Potency

The following table summarizes the quantitative data on the potency of N-methyl-LTC4 at human cysteinyl leukotriene receptors.

| Receptor | Parameter | Value | Cell Line/System | Reference |

| Human CysLT2R | EC50 | 122 nM | Calcium reporter and β-arrestin assays | [2] |

| Human CysLT1R | EC50 | > 2,000 nM | Calcium reporter and β-arrestin assays | [2] |

EC50: Half-maximal effective concentration.

Physiological Effects

N-methyl-LTC4 elicits a range of physiological responses primarily through the activation of CysLT2 receptors.

| Biological Effect | Species/Model | Quantitative Data | Reference |

| Smooth Muscle Contraction | Guinea Pig Trachea | Induces concentration-dependent contraction. | [3] |

| Vascular Leakage | Mice overexpressing human CysLT2R | Potently causes vascular leak in vivo. | [2] |

| Induction of Itch | Mice | Induces dose-dependent itch behavior. | [4] |

| Hypotension | American Bullfrog | More potent than LTC4 in inducing hypotension. | [5] |

Signaling Pathways

Activation of the CysLT2 receptor by N-methyl-LTC4 initiates downstream signaling cascades primarily through Gq/11 and to a lesser extent, Gi/o proteins.

Gq/11-Mediated Pathway

The predominant signaling pathway involves the activation of Gαq, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to physiological responses such as smooth muscle contraction and increased vascular permeability.[6][7]

Gi/o-Mediated Pathway

A secondary signaling pathway involves the activation of Gαi, which inhibits adenylyl cyclase (AC). This inhibition leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The physiological consequences of this pathway in the context of CysLT2R activation are less well-characterized.[7]

Experimental Protocols

Detailed methodologies for key experiments to study the biological activity of N-methyl-LTC4 are provided below.

In Vitro Smooth Muscle Contraction Assay (Guinea Pig Trachea)

This protocol is adapted from methodologies described for leukotriene-induced smooth muscle contraction.[3][8]

Objective: To measure the contractile response of guinea pig tracheal smooth muscle to N-methyl-LTC4.

Materials:

-

Male Hartley guinea pigs (300-400 g)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11.1 glucose)

-

N-methyl-LTC4 stock solution

-

Organ bath system with isometric force transducers

-

Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

-

Humanely euthanize a guinea pig and excise the trachea.

-

Prepare tracheal ring segments (2-3 mm in width).

-

Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.

-

Apply an initial tension of 1.0 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

Record baseline tension.

-

Add N-methyl-LTC4 in a cumulative concentration-response manner (e.g., 10^-10 to 10^-6 M), allowing the response to each concentration to reach a plateau before adding the next.

-

Record the contractile force generated at each concentration.

-

At the end of the experiment, add a maximal concentration of a reference contractile agent (e.g., carbachol) to determine the maximum tissue response.

-

Data Analysis: Express the contractile response to N-methyl-LTC4 as a percentage of the maximum response to the reference agent. Plot the concentration-response curve and calculate the EC50 value.

In Vivo Vascular Permeability Assay (Miles Assay)

This protocol is a modified Miles assay to quantify vascular leakage induced by N-methyl-LTC4 in mice.

Objective: To measure the increase in vascular permeability in mouse skin following intradermal injection of N-methyl-LTC4.

Materials:

-

Mice (e.g., C57BL/6)

-

N-methyl-LTC4

-

Evans blue dye (0.5% in sterile saline)

-

Saline (vehicle control)

-

Spectrophotometer

Procedure:

-

Anesthetize the mice.

-

Inject Evans blue dye (100 µL of 0.5% solution) intravenously via the tail vein. Allow the dye to circulate for 30 minutes.

-

Intradermally inject 20 µL of various concentrations of N-methyl-LTC4 and vehicle control (saline) into the shaved dorsal skin of the mice.

-

After 30 minutes, humanely euthanize the mice and dissect the skin at the injection sites.

-

Incubate the skin samples in formamide overnight at 55°C to extract the Evans blue dye.

-

Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.

-

Data Analysis: Quantify the amount of extravasated Evans blue dye by comparing the absorbance values of the N-methyl-LTC4-treated sites to the vehicle control sites.

Intracellular Calcium Mobilization Assay

This protocol describes a fluorescent-based assay to measure changes in intracellular calcium upon CysLT2R activation by N-methyl-LTC4.

Objective: To quantify the increase in intracellular calcium in response to N-methyl-LTC4 in cells expressing CysLT2R.

Materials:

-

Cells expressing CysLT2R (e.g., CHO-K1 cells stably transfected with the human CysLT2R gene)

-

Cell culture medium

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

N-methyl-LTC4

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

Procedure:

-

Plate the CysLT2R-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Prepare the Fluo-4 AM loading buffer by dissolving Fluo-4 AM and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the Fluo-4 AM loading buffer.

-

Incubate the plate for 1 hour at 37°C in the dark.

-

Wash the cells with HBSS.

-

Place the plate in the fluorescence plate reader and allow it to equilibrate.

-

Measure baseline fluorescence.

-

Automatically inject different concentrations of N-methyl-LTC4 into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration of N-methyl-LTC4 and plot a concentration-response curve to calculate the EC50.

Conclusion

This compound is an indispensable pharmacological tool for elucidating the specific biological roles of the CysLT2 receptor. Its metabolic stability allows for precise and reproducible experimental outcomes in both in vitro and in vivo models. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the inflammatory and allergic pathways mediated by cysteinyl leukotrienes, and for those involved in the development of novel therapeutics targeting these pathways. Further research into the downstream signaling events and the physiological consequences of CysLT2R activation will continue to enhance our understanding of inflammatory diseases.

References

- 1. Mechanisms of leukotriene-induced contractions of guinea pig airways: leukotriene C4 has a potent direct action whereas leukotriene B4 acts indirectly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Endogenously formed leukotriene C4 activates LTC4 receptors in guinea pig tracheal strips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The CysLT2R receptor mediates leukotriene C4-driven acute and chronic itch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardiovascular effects of this compound, a nonmetabolizable leukotriene C4 analogue, and the antagonism of leukotriene-induced hypotension by Ro 23-3544, in the American bullfrog, Rana catesbeiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cysteinyl leukotriene receptor 2 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Release of leukotriene C4 from guinea pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

N-methyl Leukotriene C4: A Deep Dive into CysLT2 Receptor Selectivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-methyl Leukotriene C4 (N-methyl LTC4) has emerged as a valuable pharmacological tool for elucidating the distinct physiological and pathological roles of the type 2 cysteinyl leukotriene (CysLT2) receptor. As a synthetic analog of LTC4, N-methyl LTC4 is resistant to metabolic degradation to LTD4, a ligand with high affinity for the CysLT1 receptor. This inherent stability, coupled with its potent and selective agonism at the CysLT2 receptor, allows for the specific interrogation of CysLT2-mediated signaling pathways. This guide provides a comprehensive overview of the CysLT2 receptor selectivity of N-methyl LTC4, detailing the quantitative data, experimental methodologies employed for its characterization, and the key signaling cascades it activates.

Introduction

The cysteinyl leukotrienes (CysLTs) — LTC4, LTD4, and LTE4 — are potent lipid mediators implicated in a range of inflammatory and allergic diseases, most notably asthma. Their biological effects are mediated through at least two G protein-coupled receptors (GPCRs), the CysLT1 and CysLT2 receptors. While the CysLT1 receptor has been extensively studied and is the target of approved asthma therapeutics like montelukast, the specific functions of the CysLT2 receptor have been more challenging to delineate due to overlapping ligand affinities and the rapid metabolic conversion of LTC4 to LTD4.

N-methyl LTC4, a metabolically stable mimetic of LTC4, has been instrumental in overcoming these challenges. Its resistance to enzymatic conversion preserves its pharmacological profile, and studies have consistently demonstrated its preferential activation of the CysLT2 receptor. This selectivity makes N-methyl LTC4 an indispensable tool for investigating CysLT2 receptor biology and its potential as a therapeutic target.

Quantitative Analysis of Receptor Selectivity

The selectivity of N-methyl LTC4 for the CysLT2 receptor over the CysLT1 receptor has been quantified through various functional assays. The most common metric for determining agonist potency is the half-maximal effective concentration (EC50), which represents the concentration of an agonist that provokes a response halfway between the baseline and maximum response.

| Compound | Receptor | EC50 (nM) | Reference |

| N-methyl LTC4 | Human CysLT2 | 122 | [1][2] |

| N-methyl LTC4 | Human CysLT1 | > 2,000 | [1][2] |

| LTC4 | Human CysLT2 | ~122 (equipotent to N-methyl LTC4) | [1][2] |

| LTC4 | Human CysLT1 | Potent Agonist | [1][2] |

| LTD4 | Human CysLT2 | Potent Agonist | |

| LTD4 | Human CysLT1 | High-affinity Agonist |

As the data indicates, N-methyl LTC4 is a potent agonist at the human CysLT2 receptor, with an EC50 value of 122 nM.[1][2] In stark contrast, its activity at the CysLT1 receptor is significantly lower, with an EC50 value greater than 2,000 nM.[1][2] This demonstrates a clear and substantial selectivity for the CysLT2 receptor. Notably, N-methyl LTC4 exhibits a potency at the CysLT2 receptor that is comparable to the endogenous ligand, LTC4.[1][2]

Experimental Protocols

The determination of N-methyl LTC4's receptor selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used in its characterization.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity of a ligand for a receptor. In the context of CysLT receptors, tritiated ligands such as [3H]-LTD4 are commonly used.

Objective: To determine the binding affinity (Ki) of N-methyl LTC4 for CysLT1 and CysLT2 receptors through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cell lines stably expressing either human CysLT1 or CysLT2 receptors.

-

[3H]-LTD4 (radioligand).

-

Unlabeled N-methyl LTC4, LTC4, and LTD4 (for competition).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 10 mM CaCl2, and 0.1% BSA).

-

Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-LTD4 (typically at or below its Kd for the receptor), and varying concentrations of unlabeled N-methyl LTC4.

-

Incubation: Incubate the plate at room temperature for a sufficient period to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis:

-

Total Binding: Radioactivity measured in the absence of any competing unlabeled ligand.

-

Non-specific Binding: Radioactivity measured in the presence of a high concentration of an unlabeled competitor (e.g., 1 µM LTD4) to saturate all specific binding sites.

-

Specific Binding: Calculated by subtracting non-specific binding from total binding.

-

IC50 Determination: Plot the percentage of specific binding against the log concentration of N-methyl LTC4 and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Ki Calculation: Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

Functional assays, such as the measurement of intracellular calcium mobilization, are crucial for determining the potency of an agonist. CysLT2 receptor activation leads to Gq protein coupling and a subsequent increase in intracellular calcium.

Objective: To determine the EC50 of N-methyl LTC4 for CysLT1 and CysLT2 receptors by measuring its ability to induce intracellular calcium release.

Materials:

-

Cell lines stably expressing either human CysLT1 or CysLT2 receptors and a calcium-sensitive photoprotein like aequorin, or a fluorescent calcium indicator like Fura-2 AM.

-

N-methyl LTC4, LTC4, and LTD4.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Luminometer or fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

-

Dye Loading (for fluorescent indicators): If using a fluorescent dye like Fura-2 AM, incubate the cells with the dye according to the manufacturer's instructions. This allows the dye to enter the cells.

-

Assay Execution:

-

Place the 96-well plate into the luminometer or fluorescence plate reader.

-

Establish a baseline reading of luminescence or fluorescence.

-

Automatically inject varying concentrations of N-methyl LTC4 into the wells.

-

Immediately measure the change in luminescence or fluorescence over time. The peak response is typically used for analysis.

-

-

Data Analysis:

-

Normalize the response to the baseline.

-

Plot the peak response against the log concentration of N-methyl LTC4.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Signaling Pathways and Visualizations

Upon activation by N-methyl LTC4, the CysLT2 receptor initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq-type G proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This rise in intracellular calcium is a key signaling event that mediates many of the cellular responses to CysLT2 receptor activation.

Furthermore, CysLT2 receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Caption: CysLT2 Receptor Signaling Pathway

The experimental workflow for determining the CysLT2 receptor selectivity of a compound like N-methyl LTC4 follows a logical progression from binding studies to functional assays.

Caption: Experimental Workflow for Receptor Selectivity

Conclusion

This compound is a potent and highly selective agonist for the CysLT2 receptor. Its metabolic stability and clear pharmacological profile make it an invaluable research tool for differentiating the functions of the CysLT1 and CysLT2 receptors. The quantitative data derived from rigorous radioligand binding and functional assays unequivocally support its CysLT2 selectivity. A thorough understanding of the experimental protocols and signaling pathways detailed in this guide is essential for researchers and drug development professionals seeking to explore the therapeutic potential of targeting the CysLT2 receptor in various inflammatory and cardiovascular diseases. The continued use of N-methyl LTC4 in preclinical studies will undoubtedly further illuminate the complex biology of the cysteinyl leukotriene system.

References

An In-depth Technical Guide to N-methyl Leukotriene C4: Structure, Function, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl Leukotriene C4 (N-methyl-LTC4) is a synthetic and metabolically stable analog of Leukotriene C4 (LTC4), a potent inflammatory mediator.[1] Unlike its endogenous counterpart, N-methyl-LTC4 is resistant to degradation by γ-glutamyl transpeptidase, the enzyme that converts LTC4 to Leukotriene D4 (LTD4).[2] This stability makes N-methyl-LTC4 an invaluable tool for studying the specific roles of the cysteinyl leukotriene (CysLT) receptors, particularly the CysLT2 receptor, for which it is a potent and selective agonist.[1] This guide provides a comprehensive overview of the structure, function, and experimental applications of N-methyl-LTC4.

Structure and Physicochemical Properties

N-methyl-LTC4 is a modified version of LTC4, where a methyl group is added to the nitrogen of the γ-glutamyl moiety.[2] This modification prevents its metabolism to LTD4 and subsequently to LTE4.[1]

Chemical Structure:

-

Molecular Formula: C₃₁H₄₉N₃O₉S[1]

-

Molecular Weight: 639.8 g/mol [1]

-

Appearance: Typically a white solid[3]

-

Solubility: Soluble in DMF (50 mg/ml), DMSO (50 mg/ml), Ethanol (1 mg/ml), and PBS (pH 7.2, 100 µg/ml).[1]

-

UV Maximum: 282 nm[1]

Biological Function: A Selective CysLT2 Receptor Agonist

The primary biological function of N-methyl-LTC4 is its potent and selective agonism at the CysLT2 receptor.[1] It exhibits significantly lower affinity for the CysLT1 receptor.[1] This selectivity allows for the specific investigation of CysLT2 receptor-mediated signaling and physiological effects, independent of CysLT1 receptor activation.

Cysteinyl leukotrienes are key mediators in inflammatory and allergic responses, contributing to bronchoconstriction, increased vascular permeability, and mucus secretion. The CysLT2 receptor is expressed in various tissues, including the heart, brain, adrenal glands, and peripheral blood leukocytes, suggesting its involvement in a wide range of physiological and pathological processes.[4]

Quantitative Data

The following tables summarize the key quantitative data for N-methyl-LTC4 and related compounds.

Table 1: Receptor Binding and Potency

| Compound | Receptor | Assay Type | Value | Species | Reference |

| N-methyl-LTC4 | CysLT2 | EC50 | 122 nM | Human | [1] |

| N-methyl-LTC4 | CysLT1 | EC50 | > 2,000 nM | Human | [1] |

| LTC4 | CysLT2 | IC50 | 4.74 nM | Human | [5] |

| LTD4 | CysLT2 | IC50 | 2.6 nM | Human | [5] |

| [³H]-LTD4 | CysLT2 | Kd | 1.5 nM | Human | [5] |

Table 2: Smooth Muscle Contraction

| Compound | Tissue | Parameter | Value | Species | Reference |

| LTC4 | Guinea Pig Trachea | EC50 | ~1 nM | Guinea Pig | [6] |

Note: While specific EC50 values for N-methyl-LTC4 in smooth muscle contraction assays were not found in the provided search results, its potency is reported to be comparable to LTC4 in some preparations.

Signaling Pathway of N-methyl-LTC4 via the CysLT2 Receptor

Activation of the CysLT2 receptor by N-methyl-LTC4 initiates a signaling cascade primarily through the Gq family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

References

- 1. caymanchem.com [caymanchem.com]

- 2. pnas.org [pnas.org]

- 3. Transport and in vivo elimination of cysteinyl leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability of leukotrienes C4 and D4 in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn-links.lww.com [cdn-links.lww.com]

N-Methyl Leukotriene C4: A Researcher's Guide to a Selective CysLT2 Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl Leukotriene C4 (N-methyl-LTC4) is a synthetic and metabolically stable analog of Leukotriene C4 (LTC4), an inflammatory lipid mediator.[1][2] In the complex signaling landscape of cysteinyl leukotrienes (CysLTs), which includes LTC4, LTD4, and LTE4, the rapid conversion of LTC4 to LTD4 and subsequently to LTE4 complicates the elucidation of the specific biological roles of LTC4.[1][2] N-methyl-LTC4 overcomes this challenge by being resistant to this metabolic conversion, thus providing a powerful pharmacological tool to specifically investigate the functions mediated by the direct actions of an LTC4 analog.[1][2] Its primary utility in research stems from its potent and selective agonist activity at the Cysteinyl Leukotriene Receptor 2 (CysLT2R), making it an invaluable probe for dissecting the physiological and pathophysiological roles of this receptor.[1][3] This guide provides a comprehensive overview of N-methyl-LTC4, its pharmacological properties, and its applications in research, complete with experimental protocols and pathway diagrams.

Pharmacological Profile and Quantitative Data

N-methyl-LTC4's defining characteristic is its selectivity for the CysLT2 receptor over the CysLT1 receptor. This selectivity allows researchers to isolate and study CysLT2R-mediated pathways, which are implicated in a variety of biological processes, including inflammation, smooth muscle contraction, vascular permeability, and sensory neuron activation.[3][4][5]

| Parameter | Receptor | Species | Value | Reference |

| EC50 | Human CysLT2R | Human | 122 nM | [1] |

| EC50 | Human CysLT1R | Human | > 2,000 nM | [1] |

| Potency Comparison | Murine CysLT2R | Murine | Essentially the same potency as LTC4 | [1] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Signaling Pathways of N-methyl-LTC4 via CysLT2R

The CysLT2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[6] Upon binding of an agonist like N-methyl-LTC4, the receptor undergoes a conformational change, activating the Gq protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7][8] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[7][8] The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC) and other calcium-dependent enzymes, leading to a variety of cellular responses.[6]

Experimental Applications and Protocols

N-methyl-LTC4 is employed in a range of in vitro and in vivo experimental models to probe the function of the CysLT2R.

In Vitro Calcium Mobilization Assay

This assay is fundamental for confirming the agonist activity of N-methyl-LTC4 at the CysLT2R and for screening potential antagonists. It is typically performed in a cell line, such as HEK293 cells, that has been transiently or stably transfected to express the human CysLT2R.

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

-

For transient transfection, seed cells in a 96-well plate. Transfect the cells with a plasmid encoding the human CysLT2R using a suitable transfection reagent. To enhance the signal, co-transfection with a promiscuous G-protein alpha subunit, such as Gα16 or a chimeric Gαq/i, can be employed.[9] Incubate for 24-48 hours to allow for receptor expression.

-

-

Dye Loading:

-

Compound Addition and Signal Detection:

-

Prepare serial dilutions of N-methyl-LTC4 in a suitable assay buffer.

-

Use a fluorescence plate reader with automated injection capabilities (e.g., FlexStation or FLIPR) to measure the baseline fluorescence.

-

Inject the N-methyl-LTC4 dilutions into the wells and immediately begin recording the change in fluorescence intensity over time. The excitation wavelength for Fluo-4 is typically around 490 nm, and the emission is measured at approximately 525 nm.[11]

-

-

Data Analysis:

-

The increase in fluorescence corresponds to the rise in intracellular calcium concentration.

-

Plot the peak fluorescence response against the logarithm of the N-methyl-LTC4 concentration to generate a dose-response curve and calculate the EC50 value.

-

In Vivo Itch Behavior Assay

A significant recent application of N-methyl-LTC4 has been in demonstrating the role of the LTC4-CysLT2R pathway in mediating itch.[3][5]

Methodology:

-

Animal Model:

-

Use wild-type and CysLT2R knockout mice to demonstrate the specificity of the response.

-

House the animals individually in observation chambers.

-

-

Compound Administration:

-

Inject N-methyl-LTC4 intradermally into the cheek or the nape of the neck of the mice.[3] A range of doses should be tested to establish a dose-response relationship.

-

-

Behavioral Observation:

-

Videotape the mice for a defined period (e.g., 30 minutes) immediately following the injection.

-

An observer blinded to the treatment groups should then score the videos for the number of scratching bouts directed at the injection site.[3]

-

-

Data Analysis:

-

Compare the number of scratching bouts between the vehicle-treated and N-methyl-LTC4-treated groups.

-

A significant increase in scratching in the N-methyl-LTC4 group, which is absent in the CysLT2R knockout mice, indicates that N-methyl-LTC4 induces itch through this receptor.[3]

-

In Vitro Smooth Muscle Contraction Assay

N-methyl-LTC4 can be used to investigate the role of CysLT2R in smooth muscle contraction, particularly in tissues where this receptor is expressed, such as airways and certain vascular beds.

Methodology:

-

Tissue Preparation:

-

Contraction Measurement:

-

Connect one end of the muscle strip to a force transducer to isometrically record changes in tension.

-

Allow the tissue to equilibrate under a resting tension.

-

-

Compound Addition and Response Recording:

-

Add cumulative concentrations of N-methyl-LTC4 to the organ bath and record the resulting increase in tension.

-

At the end of the experiment, a maximal contractile stimulus (e.g., high potassium solution or a muscarinic agonist) is often added to determine the maximum response of the tissue.

-

-

Data Analysis:

-

Express the contractile response to N-methyl-LTC4 as a percentage of the maximal contraction.

-

Plot the response against the logarithm of the N-methyl-LTC4 concentration to generate a dose-response curve and determine the EC50 and maximum effect (Emax).

-

In Vivo Vascular Permeability Assay (Miles Assay)

N-methyl-LTC4 is known to induce vascular leakage in vivo, a key feature of inflammation.[1] The Miles assay is a common method to quantify this effect.

Methodology:

-

Animal Preparation:

-

Anesthetize the experimental animal (e.g., a mouse).

-

Inject Evans blue dye (a dye that binds to serum albumin) intravenously.

-

-

Induction of Permeability:

-

Inject N-methyl-LTC4 intradermally at various sites on the shaved dorsal skin of the animal. A vehicle control should also be injected.

-

-

Quantification of Leakage:

-

After a set period (e.g., 30 minutes), euthanize the animal and excise the skin at the injection sites.

-

Extract the Evans blue dye from the skin samples using a solvent such as formamide.

-

Quantify the amount of extracted dye by measuring its absorbance with a spectrophotometer.

-

-

Data Analysis:

-

The amount of Evans blue dye in the skin is proportional to the degree of plasma protein extravasation and thus reflects the increase in vascular permeability.

-

Compare the dye extravasation in N-methyl-LTC4-treated sites to that in vehicle-treated sites.

-

Research Workflow Using N-methyl-LTC4

The following diagram illustrates a typical workflow for a research project utilizing N-methyl-LTC4 to investigate the role of the CysLT2R in a specific biological process.

Conclusion

This compound is an indispensable tool for researchers in the fields of immunology, pharmacology, and neuroscience. Its metabolic stability and high selectivity for the CysLT2 receptor provide a unique advantage in dissecting the specific contributions of this receptor to health and disease. By utilizing the experimental approaches outlined in this guide, scientists can continue to unravel the complex biology of the cysteinyl leukotriene signaling system, paving the way for the development of novel therapeutic strategies for a range of inflammatory and sensory disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | TargetMol [targetmol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. The CysLT2R receptor mediates leukotriene C4-driven acute and chronic itch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abcam.com [abcam.com]

- 12. Leukotriene C4 enhances the contraction of porcine tracheal smooth muscle through the activation of Y-27632, a rho kinase inhibitor, sensitive pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological study of the contractile activity of leukotriene C4 and D4 on isolated human airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

N-methyl Leukotriene C4 vs Leukotriene C4 stability

An In-depth Technical Guide on the Comparative Stability of N-methyl Leukotriene C4 and Leukotriene C4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotrienes are potent inflammatory lipid mediators derived from the 5-lipoxygenase pathway of arachidonic acid metabolism.[1] Among them, the cysteinyl leukotrienes (CysLTs), which include Leukotriene C4 (LTC4), Leukotriene D4 (LTD4), and Leukotriene E4 (LTE4), are key players in the pathophysiology of various inflammatory diseases, most notably asthma and allergic reactions.[1][2] LTC4 is the parent CysLT, synthesized by the conjugation of Leukotriene A4 (LTA4) with glutathione (B108866).[3][4] However, the therapeutic and research applications of LTC4 are often hampered by its inherent instability and rapid metabolic conversion in biological systems.[5] This has led to the development of more stable synthetic analogs, such as this compound (N-methyl LTC4), to facilitate research into the specific roles of CysLT receptor signaling.[5][]

This technical guide provides a comprehensive comparison of the stability of this compound versus its parent compound, Leukotriene C4. It includes a detailed overview of the degradation pathways of LTC4, quantitative data on its stability, and experimental protocols for assessing the stability of these molecules.

Core Stability Comparison: this compound vs. Leukotriene C4

The primary difference in stability between N-methyl LTC4 and LTC4 lies in their susceptibility to enzymatic degradation. N-methyl LTC4 is a synthetic analog specifically designed to resist the metabolic pathways that rapidly degrade LTC4.[5][]

Leukotriene C4: An Inherently Unstable Molecule

Leukotriene C4 is known for its lability under various conditions:

-

Enzymatic Degradation: The most significant factor contributing to the instability of LTC4 in biological systems is its rapid metabolism. This process is initiated by the enzyme gamma-glutamyl transpeptidase (GGT) , which is present on the cell membranes of many tissues and in plasma.[7][8][9] GGT catalyzes the cleavage of the γ-glutamyl residue from the glutathione moiety of LTC4, converting it to LTD4.[10][11] LTD4 is then further metabolized by a dipeptidase to the more stable LTE4.[9][11] This rapid conversion makes it challenging to study the specific pharmacological effects of LTC4 in vivo and in vitro.[5]

-

Chemical Degradation: LTC4 is also susceptible to non-enzymatic degradation. It is particularly unstable in acidic solutions.[12] Its degradation can also be induced by ferrous iron.[12] Furthermore, LTC4 can undergo oxidative degradation in the presence of myeloperoxidase (MPO) and hydrogen peroxide, a process that can occur in inflammatory environments rich in cells like monocytes and neutrophils.[13][14]

This compound: A Stable Mimetic

N-methyl LTC4 is a synthetic analog of LTC4 that has been structurally modified to enhance its stability.[5][][15] The key modification is the methylation of the nitrogen in the peptide backbone, which confers resistance to enzymatic cleavage by gamma-glutamyl transpeptidase. Consequently, N-methyl LTC4 is not readily metabolized to LTD4 and LTE4.[5][] This increased stability makes it a valuable tool for researchers studying the specific biological effects mediated by the CysLT2 receptor, for which it is a potent and selective agonist.[5][16][17]

Quantitative Data on Stability

Direct comparative kinetic studies on the degradation of N-methyl LTC4 are not extensively published, primarily because it is designed to be stable against the primary metabolic pathway of LTC4. However, the instability of LTC4 is well-documented.

| Compound | Condition | Half-life (t½) | Primary Degradation Product | Key Enzyme | Reference |

| Leukotriene C4 | Fresh human urine (physiological conditions) | ~ 0.5 hours | Leukotriene D4 | Gamma-glutamyl transpeptidase | [18] |

| Leukotriene C4 | Human plasma (in vitro at 37°C) | Rapidly metabolized | Leukotriene D4 | Gamma-glutamyl transpeptidase | [9] |

| This compound | Biological systems | Not readily metabolized | N/A | Resistant to GGT | [5][] |

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Leukotriene C4

The conversion of LTC4 to LTD4 and subsequently to LTE4 is a critical pathway in leukotriene metabolism. This process is initiated by the cell-surface enzyme gamma-glutamyl transpeptidase (GGT).

Caption: Metabolic conversion of Leukotriene C4 to LTD4 and LTE4.

Experimental Workflow for Stability Comparison

To experimentally compare the stability of LTC4 and N-methyl LTC4, a straightforward in vitro assay can be performed using a biological matrix containing the relevant metabolic enzymes, such as human plasma.

Caption: Workflow for comparing LTC4 and N-methyl LTC4 stability.

Cysteinyl Leukotriene Signaling Pathway

Both LTC4 and its more stable analog, N-methyl LTC4, exert their biological effects by binding to G-protein coupled cysteinyl leukotriene receptors (CysLT1R and CysLT2R).

Caption: CysLT signaling pathway for LTC4 and N-methyl LTC4.

Experimental Protocols

Protocol for In Vitro Stability Assessment in Human Plasma

This protocol outlines a method to directly compare the stability of LTC4 and N-methyl LTC4 in a biologically relevant matrix.

Objective: To determine the degradation rate of LTC4 and N-methyl LTC4 in human plasma over time.

Materials:

-

Leukotriene C4

-

This compound

-

Human plasma (freshly collected with anticoagulant, e.g., EDTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Internal standard for LC-MS/MS (e.g., deuterated LTC4)

-

Thermomixer or water bath set to 37°C

-

Microcentrifuge tubes

-

LC-MS/MS system

Methodology:

-

Preparation of Stock Solutions:

-

Prepare 1 mg/mL stock solutions of LTC4 and N-methyl LTC4 in ethanol.

-

Further dilute the stock solutions in PBS to a working concentration of 1 µg/mL.

-

-

Incubation:

-

Pre-warm human plasma to 37°C.

-

In separate microcentrifuge tubes, add 10 µL of the 1 µg/mL LTC4 working solution to 990 µL of pre-warmed plasma to achieve a final concentration of 10 ng/mL.

-

Repeat the above step for N-methyl LTC4.

-

Incubate the tubes at 37°C with gentle agitation.

-

-

Time-Course Sampling:

-

Collect 100 µL aliquots from each incubation tube at specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

-

Immediately quench the enzymatic activity in the collected aliquots by adding 300 µL of cold methanol containing the internal standard.

-

-

Sample Processing:

-

Vortex the quenched samples vigorously.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop a sensitive and selective LC-MS/MS method for the quantification of LTC4, LTD4, and N-methyl LTC4.

-

Use appropriate mass transitions for each analyte and the internal standard.

-

Generate a standard curve for absolute quantification.

-

-

Data Analysis:

-

Calculate the concentration of LTC4, LTD4, and N-methyl LTC4 at each time point.

-

Plot the concentration of the parent compound (LTC4 or N-methyl LTC4) versus time.

-

Determine the half-life (t½) of LTC4 by fitting the data to a first-order decay model.

-

Assess the stability of N-methyl LTC4 by observing the change in its concentration over the incubation period.

-

Protocol for Assessing Non-Enzymatic Stability at Different pH

Objective: To evaluate the chemical stability of LTC4 and N-methyl LTC4 under acidic and neutral conditions.

Materials:

-

Leukotriene C4

-

This compound

-

Buffer solutions at different pH values (e.g., pH 3.0, pH 7.4)

-

HPLC system with a UV detector

Methodology:

-

Sample Preparation:

-

Prepare solutions of LTC4 and N-methyl LTC4 at a concentration of 10 µg/mL in each buffer solution.

-

-

Incubation:

-

Incubate the solutions at room temperature.

-

-

Analysis:

-

At various time points (e.g., 0, 1, 4, 8, and 24 hours), inject an aliquot of each solution onto the HPLC system.

-

Monitor the degradation of the parent compound by measuring the peak area at its characteristic UV absorbance maximum (around 280 nm).

-

-

Data Analysis:

-

Calculate the percentage of the initial compound remaining at each time point.

-

Compare the degradation profiles of LTC4 and N-methyl LTC4 at each pH.

-

Conclusion

The stability of leukotrienes is a critical consideration for researchers in the fields of inflammation, allergy, and drug development. Leukotriene C4 is an inherently unstable molecule, subject to rapid enzymatic conversion and chemical degradation. In contrast, this compound is a synthetic analog designed for enhanced stability, primarily through its resistance to metabolism by gamma-glutamyl transpeptidase. This increased stability makes N-methyl LTC4 an invaluable tool for elucidating the specific roles of the CysLT2 receptor in various physiological and pathological processes. The experimental protocols provided in this guide offer a framework for the quantitative assessment and comparison of the stability of these important lipid mediators.

References

- 1. Crystal Structures of Leukotriene C4 Synthase in Complex with Product Analogs: IMPLICATIONS FOR THE ENZYME MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leukotriene C4 - Wikipedia [en.wikipedia.org]

- 3. Leukotriene C4 synthase: a critical enzyme for the biosynthesis of SRS-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leukotriene C4 synthase: a pivotal enzyme in cellular biosynthesis of the cysteinyl leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 7. Metabolism of leukotrienes by L-gamma-glutamyl-transpeptidase and dipeptidase from human polymorphonuclear granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]

- 9. The metabolism of leukotrienes in blood plasma studied by high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and metabolism of leukotrienes in gamma-glutamyl transpeptidase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Decomposition of leukotriene C4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rupress.org [rupress.org]

- 14. researchgate.net [researchgate.net]

- 15. scbt.com [scbt.com]

- 16. researchgate.net [researchgate.net]

- 17. pnas.org [pnas.org]

- 18. Stability of leukotrienes C4 and D4 in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methyl Leukotriene C4: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-Leukotriene C4 (N-methyl LTC4) is a synthetic analog of the potent inflammatory mediator, Leukotriene C4 (LTC4). Developed to overcome the metabolic instability of its parent compound, N-methyl LTC4 has emerged as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the cysteinyl leukotriene 2 (CysLT2) receptor. Its resistance to enzymatic degradation allows for more precise characterization of CysLT2-mediated signaling pathways, which are implicated in a variety of inflammatory conditions, including asthma and cardiovascular diseases. This technical guide provides an in-depth overview of the discovery, total synthesis, and biological characterization of N-methyl LTC4, including detailed experimental protocols and a summary of its pharmacological properties.

Introduction: The Rationale for N-Methyl Leukotriene C4

Leukotriene C4 is a member of the cysteinyl leukotriene family, which are potent lipid mediators of inflammation and allergic responses.[1] LTC4 is biosynthesized from arachidonic acid via the 5-lipoxygenase pathway and exerts its effects by activating CysLT receptors. However, the rapid in vivo conversion of LTC4 to LTD4 and subsequently to LTE4 complicates the study of its specific interactions with its receptors.[1] To address this, a metabolically stable analog, N-methyl LTC4, was synthesized.[1] By blocking the site of enzymatic cleavage, N-methyl LTC4 provides a stable agonist to selectively probe the activity of the CysLT2 receptor.[2][3]

Total Synthesis of this compound

The total synthesis of N-methyl LTC4 was first reported by Gareau, Zamboni, and Wong in 1993. The key feature of their approach is a novel methodology for the monomethylation of the amine in the glutamyl moiety of the glutathione (B108866) backbone. The synthesis involves the coupling of a protected and N-methylated glutathione analog with Leukotriene A4 (LTA4) methyl ester.

Synthetic Scheme Overview

The overall synthetic strategy can be visualized as the convergence of two key fragments: the N-methylated glutathione derivative and the LTA4 epoxy-ester. The workflow for this synthesis is depicted below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol for Synthesis

The following protocol is an adaptation of the methods published by Gareau et al. (1993).

Step 1: Preparation of N-Methyl-N-(o-nitrobenzyl) Glutathione Derivative

-

Imine Formation: To a solution of oxidized glutathione dimethyl ester dihydrochloride (B599025) in a mixture of water and methanol (B129727) at 5°C, add a 1 M solution of NaOH dropwise. Follow this with the addition of solid o-nitrobenzaldehyde.

-

Reduction to Secondary Amine: After stirring, add sodium cyanoborohydride (NaBH3CN) to the reaction mixture to reduce the imine, yielding the N-(o-nitrobenzyl) glutathione derivative. Purify the product by chromatography.

-

Reductive N-Methylation: Dissolve the N-(o-nitrobenzyl) glutathione derivative in a suitable solvent and add formaldehyde. Subsequently, add NaBH3CN to effect the reductive amination, yielding the N-methyl-N-(o-nitrobenzyl) glutathione derivative. Purify the product.

Step 2: Coupling with LTA4 Methyl Ester

-

Thiol Generation: The N-methyl-N-(o-nitrobenzyl) glutathione derivative is treated to generate the free thiol.

-

Coupling Reaction: To a solution of LTA4 ethyl ester and a radical scavenger (e.g., 4-hydroxytempo) in a methanol-triethylamine mixture, add the N-methylated thiol fragment. Allow the reaction to proceed overnight.

-

Purification: Remove the solvent and purify the crude product by flash chromatography to obtain N-methyl-N-(o-nitrobenzyl) LTC4 dimethyl ethyl ester.

Step 3: Deprotection and Hydrolysis

-

Photolytic Deprotection: Dissolve the protected N-methyl LTC4 ester in dioxane in pyrex tubes under a nitrogen atmosphere. Irradiate the solution at 350 nm for approximately 40 minutes. This step removes the o-nitrobenzyl protecting group.

-

Purification: Purify the resulting N-methyl LTC4 dimethyl ethyl ester by chromatography.

-

Hydrolysis: The final step involves the hydrolysis of the ester groups to yield the free acid form of N-methyl LTC4. This can be achieved using a base such as potassium carbonate (K2CO3).

-

Final Purification: Purify the final product by high-performance liquid chromatography (HPLC).

Biological Activity and Pharmacology

N-methyl LTC4 is a potent and selective agonist for the CysLT2 receptor. Its resistance to metabolism makes it a superior tool for studying CysLT2 receptor function compared to the endogenous ligand, LTC4.

Receptor Selectivity and Potency

The pharmacological profile of N-methyl LTC4 has been characterized in various in vitro systems. The following table summarizes key quantitative data on its activity at human CysLT1 and CysLT2 receptors.

| Parameter | Human CysLT1 Receptor | Human CysLT2 Receptor | Reference |

| EC50 (Calcium Mobilization) | > 2,000 nM | 122 nM | [1][3] |

| Potency (β-arrestin Recruitment) | Inactive | More potent than LTC4 | [2] |

CysLT2 Receptor Signaling Pathway

Activation of the CysLT2 receptor by N-methyl LTC4 initiates a cascade of intracellular signaling events. The CysLT2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. Additionally, CysLT2 receptor activation can lead to the recruitment of β-arrestin and the activation of the extracellular signal-regulated kinase (ERK) pathway.

References

N-Methyl Leukotriene C4: A Technical Guide to its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl Leukotriene C4 (N-methyl LTC4) is a synthetic and metabolically stable analog of Leukotriene C4 (LTC4), a potent inflammatory mediator.[1][2][3] This stability makes N-methyl LTC4 an invaluable tool for studying the specific roles of the cysteinyl leukotriene (CysLT) pathways, particularly through the CysLT2 receptor, in various physiological and pathological processes. This technical guide provides a comprehensive overview of the pharmacology and currently understood toxicology of N-methyl LTC4, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. The information presented is intended to support researchers, scientists, and drug development professionals in their exploration of CysLT receptor biology and the therapeutic potential of targeting this pathway.

Introduction

Leukotriene C4, a product of the 5-lipoxygenase pathway, is a key player in inflammatory responses, including those underlying asthma and allergic reactions.[2][3] However, its rapid in vivo conversion to LTD4 and LTE4 complicates the elucidation of its precise biological functions.[2][3] N-methyl LTC4, by resisting this metabolic degradation, serves as a selective pharmacological probe to investigate the direct effects of LTC4 receptor activation.[1][2][3] Its primary action is as a potent and selective agonist of the CysLT2 receptor, with significantly lower affinity for the CysLT1 receptor.[2][3]

Pharmacology

Mechanism of Action

N-methyl LTC4 exerts its biological effects primarily through the activation of the CysLT2 receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a cascade of intracellular signaling events that can lead to various cellular responses, including smooth muscle contraction and increased vascular permeability.[2][3]

Quantitative Pharmacological Data

The following table summarizes the key quantitative pharmacological parameters of this compound.

| Parameter | Species | Receptor | Value | Reference(s) |

| EC50 | Human | CysLT1 | > 2,000 nM | [2][3] |

| EC50 | Human | CysLT2 | 122 nM | [2][3] |

Table 1: Receptor Activation Data for this compound

Toxicology

Signaling Pathways

Activation of the CysLT2 receptor by N-methyl LTC4 is believed to initiate downstream signaling cascades. A simplified representation of this pathway is provided below.

Caption: CysLT2 Receptor Signaling Pathway.

Experimental Protocols

Detailed experimental protocols for N-methyl LTC4 are not widely published. However, standard assays used to characterize CysLT receptor agonists can be adapted. Below are overviews of key experimental workflows.

In Vitro Cytotoxicity Assay

This assay determines the concentration of N-methyl LTC4 that is toxic to cells in culture.

Caption: Experimental Workflow for In Vitro Cytotoxicity Assay.

Vascular Permeability Assay (Miles Assay)

This in vivo assay measures the ability of N-methyl LTC4 to induce vascular leakage.

Caption: Experimental Workflow for In Vivo Vascular Permeability Assay.

Isolated Smooth Muscle Contraction Assay

This ex vivo assay assesses the contractile effect of N-methyl LTC4 on smooth muscle tissues.

Caption: Experimental Workflow for Isolated Smooth Muscle Contraction Assay.

Conclusion

This compound is a critical research tool for dissecting the pharmacology of the CysLT2 receptor. Its stability and selectivity provide a unique advantage in studying the direct effects of LTC4-like signaling. While its pharmacological profile is reasonably well-characterized, a significant gap exists in the public knowledge of its toxicology. Further studies are warranted to establish a comprehensive safety profile for this compound, which will be crucial for its continued use and for the interpretation of experimental results in the context of drug development.

References

The Role of N-methyl LTC4 in Mast Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl Leukotriene C4 (N-methyl LTC4) is a synthetic, metabolically stable analog of Leukotriene C4 (LTC4), a potent inflammatory lipid mediator produced by mast cells and other immune cells. This technical guide provides a comprehensive overview of the role of N-methyl LTC4 in mast cell activation, with a focus on its synthesis, receptor interaction, signaling pathways, and functional consequences. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in the field of allergy and inflammation.

Introduction to N-methyl LTC4

Leukotriene C4 is a member of the cysteinyl leukotriene (CysLT) family, which are key mediators in the pathophysiology of asthma and other allergic and inflammatory conditions.[1] Produced by mast cells, eosinophils, basophils, and macrophages, LTC4 exerts its effects through binding to specific cell surface receptors.[2][3] However, the rapid metabolism of LTC4 to LTD4 and LTE4 complicates the in-depth study of its specific biological functions.[4]

N-methyl LTC4 was developed as a valuable pharmacological tool to overcome this limitation. It is a synthetic analog of LTC4 that is resistant to metabolic conversion to LTD4 and LTE4.[4] This stability allows for more precise investigation of the signaling pathways and cellular responses initiated by the parent molecule's receptor interactions. Notably, N-methyl LTC4 is a potent and selective agonist for the Cysteinyl Leukotriene Receptor 2 (CysLT2R), exhibiting significantly lower affinity for the CysLT1 receptor.[4] This selectivity makes it an ideal probe for elucidating the specific roles of CysLT2R in mast cell biology.

Synthesis of N-methyl LTC4

The total synthesis of N-methyl LTC4 has been described, providing a method for producing this valuable research compound.[5][6] The synthesis involves a novel methodology for the monomethylation of amines, which is a key step in creating the N-methylated peptide portion of the molecule. This synthetic route ensures a high-purity compound for use in biological assays.[5]

N-methyl LTC4 and Mast Cell Activation

Mast cells are central players in allergic and inflammatory responses, releasing a plethora of mediators upon activation. These mediators include pre-stored granule components like histamine (B1213489) and β-hexosaminidase, as well as newly synthesized lipid mediators (e.g., leukotrienes and prostaglandins) and cytokines.[7] Cysteinyl leukotrienes, including LTC4, are known to be produced by and act upon mast cells in an autocrine and paracrine fashion, amplifying the inflammatory cascade.[2]

N-methyl LTC4, through its selective agonism of the CysLT2 receptor, provides a means to dissect the specific contribution of this receptor to mast cell activation. While the CysLT1 receptor is traditionally considered the primary driver of many CysLT-mediated effects in mast cells, emerging evidence suggests a more complex regulatory role for the CysLT2 receptor.

Receptor Binding and Signaling Pathways

N-methyl LTC4 selectively binds to and activates the CysLT2 receptor on mast cells.[4] The CysLT2 receptor is a G protein-coupled receptor (GPCR) that, upon ligand binding, can couple to different G protein subtypes, including Gq and Gi.[8][9]

Activation of the Gq pathway by N-methyl LTC4 is expected to lead to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, a critical event in mast cell activation.[8][10]

Interestingly, studies have revealed a potential negative regulatory role for the CysLT2 receptor on CysLT1 receptor signaling in mast cells. Co-expression of both receptors can lead to the formation of heterodimers, which may attenuate CysLT1-mediated proliferative signals.[11][12] Knockdown of the CysLT2 receptor has been shown to enhance CysLT1-dependent responses in mast cells.[11]

The following diagram illustrates the proposed signaling pathway of N-methyl LTC4 in mast cells.

References

- 1. Does β-hexosaminidase function only as a degranulation indicator in mast cells? The primary role of β-hexosaminidase in mast cell granules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotriene C4 production by murine mast cells: evidence of a role for extracellular leukotriene A4 [pubmed.ncbi.nlm.nih.gov]

- 3. Biomarkers in the diagnosis of mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The CysLT2R receptor mediates leukotriene C4-driven acute and chronic itch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The CysLT2R receptor mediates leukotriene C4-driven acute and chronic itch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of mast cell cytokine release by multiplex assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Leukotriene B4 Release from Mast Cells in IgE-Mediated Airway Hyperresponsiveness and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cysteinyl leukotriene receptor 2 - Wikipedia [en.wikipedia.org]

- 9. Mast cells as sources of cytokines, chemokines and growth factors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CysLT2 receptors interact with CysLT1 receptors and down-modulate cysteinyl leukotriene–dependent mitogenic responses of mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]

N-methyl Leukotriene C4: A Non-Metabolizable Analog for Investigating Cysteinyl Leukotriene Signaling